13-cis-Retinal
    13-cis-Retinal
        Retinal is an enal that consists of 3,7-dimethyl-9-nona-2,4,6,8-tetraenal (double bond geometry unspecified) carrying a 2,6,6-trimethylcyclohex-1-en-1-yl group at the 9-position. It has a role as a human metabolite. It is a member of retinals and an enal.
Retinal, 9-cis- is a natural product found in Homo sapiens with data available.
                        Retinal, 9-cis- is a natural product found in Homo sapiens with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        472-86-6    
    
    
        VCID:
        
        VC20746743    
        
        InChI:
        
        InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3    
    
        
        SMILES:
        
        CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C    
    
        
        Molecular Formula:
        
        C20H28O    
    
        
        Molecular Weight:
        
        284.4 g/mol    
    
13-cis-Retinal
CAS No.: 472-86-6
Cat. No.: VC20746743
Molecular Formula: C20H28O
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | Retinal is an enal that consists of 3,7-dimethyl-9-nona-2,4,6,8-tetraenal (double bond geometry unspecified) carrying a 2,6,6-trimethylcyclohex-1-en-1-yl group at the 9-position. It has a role as a human metabolite. It is a member of retinals and an enal. Retinal, 9-cis- is a natural product found in Homo sapiens with data available. | 
|---|---|
| CAS No. | 472-86-6 | 
| Molecular Formula | C20H28O | 
| Molecular Weight | 284.4 g/mol | 
| IUPAC Name | 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | 
| Standard InChI | InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | 
| Standard InChI Key | NCYCYZXNIZJOKI-UHFFFAOYSA-N | 
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | 
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | 
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | 
| Melting Point | 63 °C | 
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